((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis in PI3 Kinase Inhibition
The compound has been utilized in the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. This process involves stereospecific hydroboration, oxidation, and stereoselective reduction, demonstrating the compound's relevance in creating enantiomerically pure kinase inhibitors (Chen et al., 2010).
Antimicrobial Activity
This compound's derivatives have shown significant in vitro antimicrobial activities. The presence of a heterocyclic ring enhances antibacterial and antifungal properties, indicating its potential in developing new antimicrobial agents (Hublikar et al., 2019).
HIV Entry Inhibition
Derivatives of this compound have been explored as HIV entry inhibitors, specifically targeting the CCR5 receptor. This showcases its application in the development of treatments for HIV, contributing to the understanding of receptor-based mechanisms (Watson et al., 2005).
Anticancer and Antimicrobial Agents
Compounds containing elements of this chemical structure have been synthesized for their anticancer and antimicrobial properties. This includes the exploration of their activity against cancer cell lines and pathogenic strains, highlighting its potential in cancer and infectious disease treatment (Katariya et al., 2021).
Cycloaddition Reactions in Drug Development
This chemical structure plays a role in dipolar cycloaddition reactions, which are critical in synthesizing complex compounds used in drug development. Such reactions enable the creation of novel pharmaceuticals with specific therapeutic targets (Chrovian et al., 2018).
Role in Synthesizing 1,2,4-Triazole Derivatives
The compound's framework is pivotal in synthesizing various 1,2,4-triazole derivatives. These derivatives hold significant importance in creating clinical drugs across various therapeutic areas, such as antiviral, anticancer, and anxiolytic medications (Prasad et al., 2021).
Radiopharmaceutical Applications
Derivatives of this compound have been evaluated as potential radiopharmaceuticals, especially in imaging studies involving muscarinic receptors. This illustrates its application in diagnostic medicine and imaging technologies (Rzeszotarski et al., 1984).
Catalytic Hydrogenations in Organic Synthesis
This chemical structure has been used in catalytic hydrogenations, demonstrating its utility in organic synthesis. Such applications are crucial in the production of various organic compounds and intermediates (Guerriero et al., 2011).
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-9-1-2-10-23)25-17-7-8-18(25)12-19(11-17)24-14-21-13-22-24/h1-6,9-10,13-14,17-19H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMWECDHIYNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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